propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1086039
InChI:
InChI=1S/C22H16ClNO4/c1-2-11-28-22(27)17-12-14(9-10-18(17)23)24-20(25)15-7-3-5-13-6-4-8-16(19(13)15)21(24)26/h3-10,12H,2,11H2,1H3
SMILES:
CCCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl
Molecular Formula:
C22H16ClNO4
Molecular Weight:
393.8 g/mol
propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
CAS No.:
Inhibitors
Cat. No.: VC1086039
Molecular Formula: C22H16ClNO4
Molecular Weight: 393.8 g/mol
* For research use only. Not for human or veterinary use.
![propyl 2-chloro-5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate -](/images/no_structure.jpg)
Molecular Formula | C22H16ClNO4 |
---|---|
Molecular Weight | 393.8 g/mol |
IUPAC Name | propyl 2-chloro-5-(1,3-dioxobenzo[de]isoquinolin-2-yl)benzoate |
Standard InChI | InChI=1S/C22H16ClNO4/c1-2-11-28-22(27)17-12-14(9-10-18(17)23)24-20(25)15-7-3-5-13-6-4-8-16(19(13)15)21(24)26/h3-10,12H,2,11H2,1H3 |
Standard InChI Key | GWEUQVQXBKHXOI-UHFFFAOYSA-N |
SMILES | CCCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Canonical SMILES | CCCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume